

5-Bromo-N-ethylpicolinamide CAS number 845305-88-6

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Compound of Interest

Compound Name: 5-Bromo-N-ethylpicolinamide

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An In-depth Technical Guide to **5-Bromo-N-ethylpicolinamide** (CAS: 845305-88-6): A Key Intermediate in Medicinal Chemistry

Abstract

5-Bromo-N-ethylpicolinamide, identified by CAS number 845305-88-6, is a halogenated pyridine derivative that serves as a crucial building block in contemporary chemical research and drug discovery. While not an end-product therapeutic itself, its structural features—a picolinamide core, a reactive bromine atom, and an N-ethyl group—make it a versatile intermediate for synthesizing complex molecules with significant pharmacological potential. The picolinamide scaffold is a well-established pharmacophore found in a range of biologically active agents, including kinase inhibitors and antimicrobials. The bromine atom at the 5-position provides a strategic handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions, enabling the generation of diverse chemical libraries. This guide offers a comprehensive technical overview of **5-Bromo-N-ethylpicolinamide**, detailing its physicochemical properties, a robust synthetic methodology, anticipated analytical characterization, and its demonstrated applications as a precursor in the development of advanced diagnostic and therapeutic agents.

Chemical Identity and Physicochemical Properties

5-Bromo-N-ethylpicolinamide is a solid organic compound at room temperature.^[1] Its structure is defined by a pyridine ring substituted at the 2-position with an N-ethylcarboxamide group and at the 5-position with a bromine atom.^[2] This combination of a heteroaromatic ring,

an amide linker, and a halogen functional group imparts a specific set of properties that are highly valuable for synthetic manipulation.

Table 1: Chemical Identifiers

Identifier	Value	Source
CAS Number	845305-88-6	[1][3]
IUPAC Name	5-bromo-N-ethylpyridine-2-carboxamide	[1]
Molecular Formula	C ₈ H ₉ BrN ₂ O	[1][4]
Molecular Weight	229.07 g/mol	[4][5]
Canonical SMILES	CCNC(=O)C1=CC=C(Br)C=N1	[1]
InChI Key	RVMCYHHRHDNMIM-UHFFFAOYSA-N	[1]
Synonyms	5-Bromo-pyridine-2-carboxylic acid ethylamide	[2]

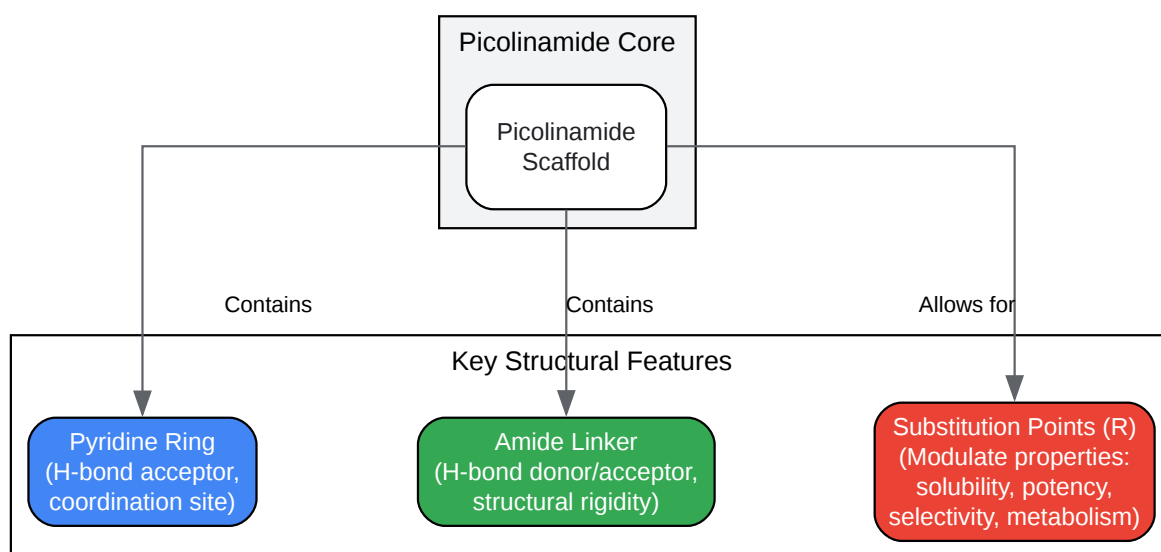
Table 2: Computed Physicochemical Properties (Note: These values are computationally derived based on related structures and serve as estimations.)

Property	Value	Source (Analog)
XLogP3	1.6	[6]
Hydrogen Bond Donor Count	1	[6]
Hydrogen Bond Acceptor Count	3	[6]
Rotatable Bond Count	2	[6]
Topological Polar Surface Area	39.2 Å ²	[6]

The Picolinamide Scaffold in Drug Discovery

The picolinamide moiety is a privileged scaffold in medicinal chemistry. Its ability to engage in hydrogen bonding and its rigid, planar structure allow it to serve as an effective recognition element for various biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor or a coordination site for metal ions in metalloenzymes, while the amide group provides both hydrogen bond donor and acceptor capabilities.

Researchers have successfully developed picolinamide derivatives as potent inhibitors of critical enzymes in disease pathways. For example, novel picolinamides have been synthesized and shown to act as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase inhibitors for anticancer applications and as potential antitumor agents by inhibiting Aurora-B kinase.[7][8] Furthermore, the scaffold is the basis for various antimicrobial and antifungal agents.[9]



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The Picolinamide scaffold and its key features for drug design.

Synthesis and Purification

The most direct and logical approach to synthesizing **5-Bromo-N-ethylpicolinamide** is through a standard amide coupling reaction. This involves forming the amide bond between a carboxylic acid (or an activated derivative) and an amine.

Retrosynthetic Analysis

The retrosynthetic disconnection of the target molecule occurs at the amide C-N bond. This reveals two readily available starting materials: 5-bromopicolinic acid and ethylamine. This is a robust and field-proven strategy for amide synthesis.



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Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

This protocol is based on established amide coupling methodologies, similar to those used for synthesizing related picolinamides.[10] The causality for using a coupling agent is to activate the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. Anhydrous DMF is chosen as the solvent for its high boiling point and its ability to dissolve a wide range of organic and inorganic reagents.

Materials:

- 5-Bromopicolinic acid
- Ethylamine (e.g., as a 2M solution in THF or as ethylamine hydrochloride with an additional equivalent of base)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling agent (e.g., TSTU, EDC/HOBt).
- DIPEA (N,N-Diisopropylethylamine) or another non-nucleophilic base.
- Anhydrous N,N-Dimethylformamide (DMF).
- Ethyl acetate (EtOAc), Saturated aqueous sodium bicarbonate (NaHCO_3), Brine.

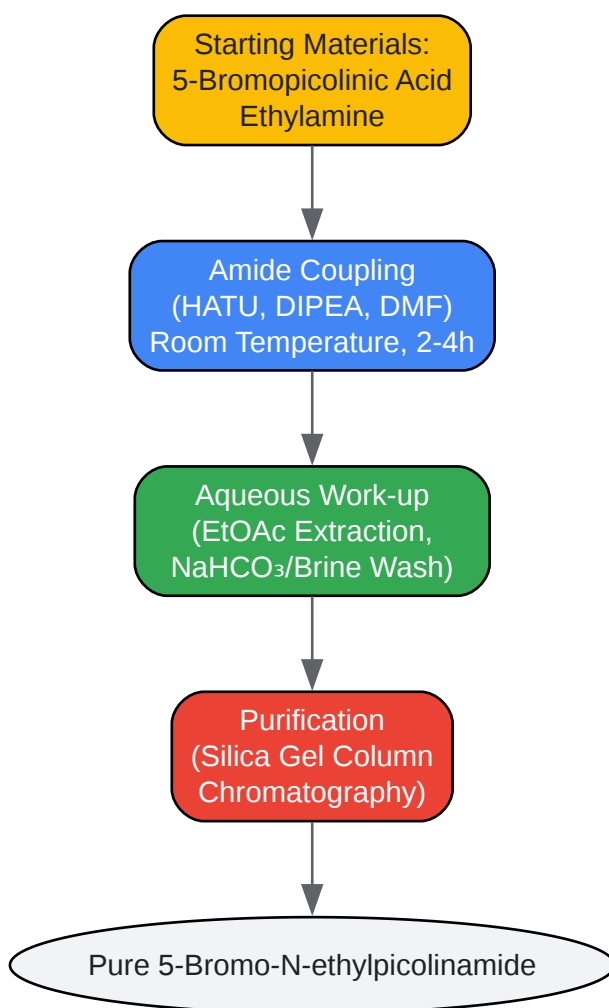
- Anhydrous magnesium sulfate (MgSO_4).

Step-by-Step Methodology:

- **Reaction Setup:** To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromopicolinic acid (1.0 eq).
- **Dissolution:** Dissolve the starting material in anhydrous DMF.
- **Addition of Reagents:** Add the coupling agent HATU (1.1 eq) and the base DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step forms the activated ester in situ.
- **Amine Addition:** Slowly add ethylamine (1.2 eq) to the reaction mixture.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-4 hours).
- **Quenching & Work-up:** Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate (3x).
- **Washing:** Combine the organic layers and wash sequentially with saturated aqueous NaHCO_3 (to remove any remaining acid and HATU byproducts) and brine (to remove water).
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure **5-Bromo-N-ethylpicolinamide**.

Synthesis and Purification Workflow

The entire process from starting materials to the final, purified product can be visualized as a linear workflow.



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Workflow for the synthesis and purification of the title compound.

Anticipated Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed through standard analytical techniques. Based on its structure, the following spectral data can be anticipated:

- ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals corresponding to each unique proton environment. We would expect to see three signals in the aromatic region for the pyridine ring protons, a quartet and a triplet for the ethyl group (CH₂ and CH₃, respectively), and a broad singlet for the amide N-H proton.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should reveal 8 distinct carbon signals: five for the aromatic pyridine ring, one for the amide carbonyl carbon, and

two for the aliphatic ethyl group.

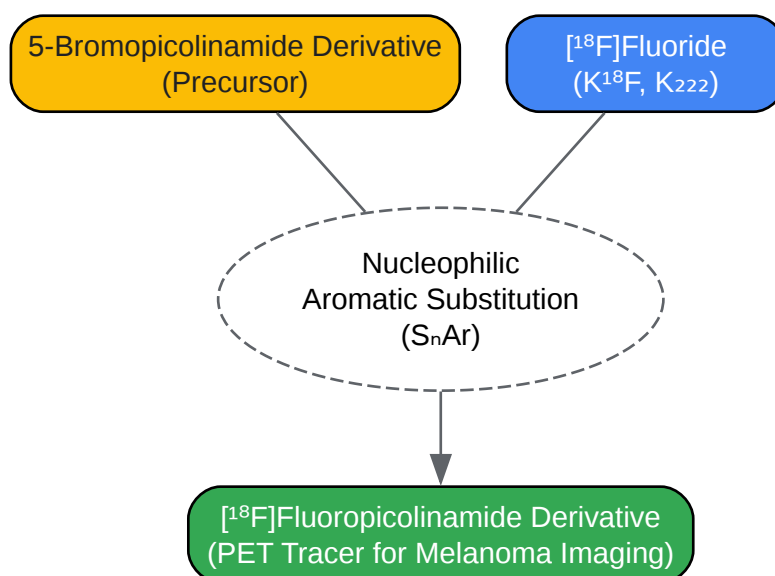
- MS (Mass Spectrometry): The mass spectrum will be crucial for confirming the molecular weight. A key diagnostic feature will be the isotopic pattern for the molecular ion $[M]^+$. Due to the natural abundance of bromine isotopes (^{79}Br and ^{81}Br are ~50:50), two peaks of nearly equal intensity will be observed at m/z 228 and 230.
- IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretch (around 3300 cm^{-1}), the amide C=O stretch (a strong band around $1650\text{--}1680\text{ cm}^{-1}$), and C-Br stretching in the fingerprint region.

Applications in Medicinal Chemistry and Research

The primary value of **5-Bromo-N-ethylpicolinamide** lies in its utility as a versatile intermediate for creating more elaborate molecules.

Precursor for Radiolabeled Imaging Agents

A compelling application for this structural class is in the synthesis of Positron Emission Tomography (PET) tracers. A closely related analog, 5-bromo-N-(2-(dimethylamino)ethyl)picolinamide, serves as the direct precursor for $[^{18}\text{F}]\text{DMPY2}$, a radiotracer for diagnosing malignant melanoma.^[10] The synthesis involves a nucleophilic aromatic substitution ($\text{S}_{\text{N}}\text{Ar}$) reaction where the bromo-substituent is displaced by radioactive $[^{18}\text{F}]\text{fluoride}$. This highlights the role of the 5-bromo group as an effective leaving group for radiofluorination.



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Conversion of a 5-bromopicolinamide precursor to a PET tracer.

Scaffold for Library Synthesis via Cross-Coupling

The bromine atom on the pyridine ring is a prime functional group for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the facile introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 5-position. [11] By reacting **5-Bromo-N-ethylpicolinamide** with a library of boronic acids (in a Suzuki coupling), for instance, researchers can rapidly generate a large array of novel compounds. This parallel synthesis approach is fundamental to modern lead discovery, allowing for the efficient exploration of the structure-activity relationship (SAR) around the picolinamide core to identify new drug candidates.

Safety, Handling, and Storage

As a laboratory chemical, **5-Bromo-N-ethylpicolinamide** requires careful handling. While specific toxicity data is not available, data from related bromo-aromatic compounds and general safety principles should be strictly followed.

- Hazards: Assumed to be harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[12][13][14]

- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.^[15] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.^[5] For long-term stability, storage under an inert atmosphere is recommended.

Conclusion

5-Bromo-N-ethylpicolinamide (CAS 845305-88-6) represents more than just a catalog chemical; it is a strategically designed building block that leverages the proven pharmacological relevance of the picolinamide scaffold. Its true value is realized in its potential for synthetic diversification. The presence of a modifiable N-ethyl amide and a reactive bromine handle makes it an ideal starting point for constructing novel compound libraries and for synthesizing targeted molecules like PET imaging agents. For researchers and scientists in drug development, this compound is a valuable tool for accessing new chemical space in the quest for next-generation therapeutics and diagnostics.

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